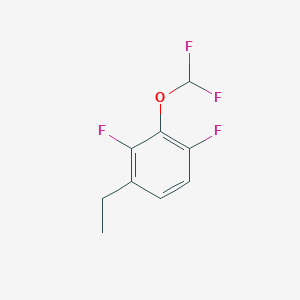

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene

Description

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 3, a difluoromethoxy (-OCF₂) group at position 2, and an ethyl (-C₂H₅) group at position 4. Its molecular formula is C₉H₈F₄O, yielding a molecular weight of 224.16 g/mol (calculated).

For example, describes the preparation of a boronate ester derivative of 2-(difluoromethoxy)-4-fluoro-benzene using a Suzuki-Miyaura coupling precursor, suggesting that similar methods could apply to the target compound .

Properties

Molecular Formula |

C9H8F4O |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

3-(difluoromethoxy)-1-ethyl-2,4-difluorobenzene |

InChI |

InChI=1S/C9H8F4O/c1-2-5-3-4-6(10)8(7(5)11)14-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

FGWGKXWRTAHTGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)F)OC(F)F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

One common route to fluorinated aromatic ethers like this compound is nucleophilic aromatic substitution (SNAr) on activated fluorinated aryl halides or phenols. According to Smolecule's synthesis description, nucleophilic aromatic substitution is a key method to install fluorine and difluoromethoxy groups on benzene rings, often starting from halogenated intermediates.

Difluoromethoxylation via Difluorocarbene Insertion

Difluoromethoxy groups can be introduced by reacting phenolic precursors with difluorocarbene or difluoromethylating agents. Difluorocarbene can be generated from reagents such as Seyferth’s reagent (Ph-Hg-CF3) or from trifluoromethyl sources under specific conditions. For example, the formation of difluorocarbene from Seyferth’s reagent and its reaction with cyclobutene derivatives to form difluorinated benzenes has been demonstrated.

One-Pot Grignard and Boronation-Oxidation Method for Fluorophenols

A patented method for synthesizing fluorinated phenols structurally related to this compound involves a one-pot procedure:

- Preparation of a Grignard reagent from a difluorobromo-substituted aromatic compound under nitrogen atmosphere using magnesium and iodine as initiator.

- Reaction of the Grignard reagent with trimethyl borate to form an arylboronic acid intermediate.

- Hydrochloric acid hydrolysis followed by oxidation with hydrogen peroxide to yield the fluorophenol.

- Purification by desalting and recrystallization.

This method provides high yield and purity under mild conditions with good scalability for industrial production.

Difluoromethoxylation of Hydroxy Aromatics Using Monochlorodifluoromethane

Another approach involves the direct difluoromethoxylation of hydroxy-substituted aromatic compounds by passing monochlorodifluoromethane gas (ClCF2H) through a reaction mixture containing the hydroxy aromatic substrate, base, and solvent in a pressure reactor. This method has been successfully applied to synthesize difluoromethoxy-substituted acetophenones with high yield (85-87%) and purity (>99%) using various solvents such as ethanol, tert-butyl acetate, toluene, and methyl tertiary butyl ether (MTBE).

Detailed Synthetic Procedure Example

Based on the above methods, a plausible detailed synthetic route for this compound could be outlined as follows:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Use 4-bromo-2,3-difluoroethylbenzene or similar precursor | Halogenated fluorinated aromatic precursor |

| 2 | Grignard reagent formation | React precursor with Mg in THF under N2, iodine initiator, 0-60°C | Aryl magnesium bromide intermediate |

| 3 | Boration | Add trimethyl borate at -40 to 10°C, warm to 0-20°C | Arylboronic acid intermediate |

| 4 | Hydrolysis & oxidation | Hydrochloric acid hydrolysis, then oxidation with H2O2 at 10-40°C | Fluorophenol intermediate |

| 5 | Difluoromethoxylation | Pass monochlorodifluoromethane gas in presence of base (NaOH or K2CO3) and solvent (ethanol or toluene) | Introduction of difluoromethoxy group |

| 6 | Purification | Extraction, crystallization, and drying | Pure this compound |

Reaction Conditions and Yields

Analytical Characterization

- Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm product formation and purity, with characteristic parent ion peaks matching expected molecular weights.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential to verify substitution patterns and fluorine incorporation.

- High-performance liquid chromatography (HPLC) and recrystallization confirm purity levels exceeding 99% in optimized protocols.

Summary and Outlook

The preparation of this compound is achievable through advanced fluorination techniques combining Grignard chemistry, boronation-oxidation, and difluoromethoxylation via monochlorodifluoromethane gas. The methods provide high yields and purity, with industrial scalability demonstrated in related fluorophenol syntheses. Continued optimization of reaction conditions and purification steps is critical due to the sensitivity of fluorinated intermediates and reagents. These synthetic strategies enable the production of this compound for further exploration in pharmaceutical and materials applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.

Reduction: Reduction reactions can be used to remove fluorine atoms or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .

Scientific Research Applications

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene has several applications in scientific research, including uses in chemistry, biology, medicine, and industry. It functions as a building block in the synthesis of complex organic molecules, in studies involving fluorinated organic molecules and their interactions with biological systems, in research exploring its potential as a pharmaceutical agent, and in the development of materials with specific properties. The presence of fluorine atoms and a difluoromethoxy group gives the compound unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Chemical Reactions

this compound can undergo oxidation to introduce additional functional groups or to form more complex molecules. Reduction reactions can remove fluorine atoms or other substituents, and the fluorine atoms and the difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Comparison with Similar Compounds

Compared to similar compounds, this compound stands out due to its distinct chemical properties attributed to the presence of both fluorine atoms and a difluoromethoxy group.

- 1,3-Difluoro-4-ethylbenzene Lacks the difluoromethoxy group, resulting in different reactivity and applications.

- 2,4-Difluoromethoxy-1-ethylbenzene Has a different substitution pattern, affecting its chemical properties.

- 1,3-Difluoro-2-methoxy-4-ethylbenzene Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms and the difluoromethoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting various molecular pathways .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Key Observations:

- Electron-withdrawing vs. donating groups : The target compound’s -OCF₂ and fluorine substituents deactivate the benzene ring, while the ethyl group at position 4 may moderate this effect, enhancing solubility in organic solvents compared to fully fluorinated analogs.

- Stability : highlights the instability of fluorinated diamine intermediates, likely due to electron-deficient aromatic systems . The target compound’s ethyl group could improve stability relative to such diamines.

- Synthetic utility : Boronate esters (e.g., ) are pivotal in cross-coupling reactions, whereas the target compound’s ethyl group may serve as a directing group in further functionalization .

Research Findings and Challenges

- Synthesis challenges : The instability of fluorinated intermediates (e.g., diamines in ) necessitates careful handling and immediate use in subsequent reactions .

- Biological activity : Fluorine’s electronegativity enhances binding affinity to target proteins, as demonstrated by dFdC’s superior cytotoxicity over ara-C due to prolonged intracellular retention of its triphosphate form .

- Electronic effects : Difluoromethoxy (-OCF₂) groups are less electron-withdrawing than trifluoromethoxy (-OCF₃) but more so than methoxy (-OCH₃), impacting reaction rates and regioselectivity.

Biological Activity

1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in environmental science and biochemistry. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and interactions with microbial systems.

- Molecular Formula : C10H8F4O

- Molecular Weight : 224.16 g/mol

- Structural Characteristics : The compound features a benzene ring with two fluorine atoms and a difluoromethoxy group, which can affect its reactivity and solubility in biological systems.

Biological Activity

The biological activity of this compound has been primarily studied in the context of microbial metabolism and environmental degradation. The compound's fluorinated nature suggests potential interactions with various biological pathways.

Microbial Metabolism

Research indicates that fluorinated compounds can induce specific metabolic pathways in bacteria such as Pseudomonas putida. This bacterium is known for its ability to degrade aromatic compounds through the action of enzymes like toluene dioxygenase (TDO). Studies have shown that certain fluorinated aromatics can act as inducers for TDO, enhancing the bacteria's capacity to metabolize these compounds .

Table 1: Induction of Toluene Dioxygenase by Fluorinated Aromatics

| Compound | Induction Level (%) | Reference |

|---|---|---|

| This compound | TBD | Ongoing Research |

| 1,2,4-Trifluorobenzene | Significant | Renganathan (1989) |

| Fluorobenzene | Moderate | Busch et al. (2010) |

Study on Fluorinated Aromatics

A study conducted by Renganathan (1989) explored the metabolic pathways activated by various fluorinated compounds in Pseudomonas putida. The findings suggested that compounds like this compound could significantly induce the tod operon responsible for toluene degradation. This induction was measured through fluorescence assays, indicating an increase in TDO activity when exposed to these compounds .

Environmental Impact Assessment

An environmental clearance document highlighted the potential ecological implications of using such fluorinated compounds in industrial processes. The document emphasized the need for careful monitoring due to their persistence and potential bioaccumulation in ecosystems .

Research Findings

Recent studies emphasize the importance of understanding how fluorinated compounds interact with microbial communities. The following key points summarize the findings related to this compound:

- Induction of Metabolic Pathways : The compound has been shown to activate specific metabolic pathways in bacteria that facilitate the breakdown of aromatic hydrocarbons.

- Defluorination Potential : Research indicates that certain bacterial strains can defluorinate fluorinated aromatics, potentially leading to less harmful degradation products .

- Ecotoxicological Concerns : The stability and persistence of fluorinated compounds raise concerns regarding their long-term ecological effects, necessitating further research into their biodegradability and toxicity profiles .

Q & A

Q. What are the established synthetic routes for 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene, and what key intermediates are involved?

- Methodological Answer : A common approach involves difluoromethylation of phenolic intermediates. For example, cesium carbonate can facilitate the reaction between sodium 2-chloro-2,2-difluoroacetate and a fluorinated phenol precursor under anhydrous DMF conditions . The ethyl substituent at the 4-position can be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling using ethyl halides. Purification typically involves column chromatography with hexanes/ethyl acetate gradients, followed by recrystallization to ensure >95% purity. Key intermediates include 3-fluoro-4-ethylphenol and its difluoromethoxy derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming fluorine and proton environments. For instance, the difluoromethoxy group (-OCFH) shows distinct signals near -80 ppm (dd, J = 150 Hz) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., calculated for CHFO: 224.05 g/mol) and detects isotopic patterns from fluorine atoms .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, particularly when synthesizing derivatives for biological studies .

Q. How does the compound behave in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing difluoromethoxy and fluorine groups activate the benzene ring toward NAS. For example, reaction with amines (e.g., piperidine) at 80°C in DMSO yields 4-ethyl-2-(difluoromethoxy)-substituted anilines. Kinetic studies show that the 1- and 3-fluoro positions are meta-directing, requiring careful optimization of temperature and solvent polarity to avoid side reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–75%) arise from steric hindrance at the 4-ethyl group and competing protodeboronation. Using bulky ligands (e.g., SPhos) and low-temperature conditions (0–25°C) improves efficiency. NMR can monitor boronic acid stability, while DFT calculations predict transition-state geometries to rationalize substituent effects .

Q. How can thermal stability and decomposition pathways be systematically evaluated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heating at 10°C/min under nitrogen reveals decomposition onset at ~220°C, with mass loss corresponding to HF and CO evolution .

- GC-MS Post-Decomposition : Identifies volatile byproducts (e.g., 1,3-difluorobenzene) and validates degradation mechanisms via isotopic labeling .

- Accelerated Stability Studies : Storage at 40°C/75% RH for 4 weeks assesses hydrolytic stability, with HPLC tracking degradation products .

Q. What computational strategies predict substituent effects on electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) models calculate electrostatic potential maps, showing electron-deficient regions at the 2- and 4-positions. HOMO-LUMO gaps (~5.2 eV) correlate with NAS reactivity .

- Molecular Dynamics (MD) : Simulates solvation effects in DMF, revealing preferential solvation at the difluoromethoxy group that influences reaction kinetics .

Q. How to resolve discrepancies in 19F^{19}\text{F}19F NMR chemical shifts across different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., Δδ = 0.5 ppm in CDCl vs. DMSO-d) arise from hydrogen bonding with the difluoromethoxy group. Paramagnetic shielding effects are quantified using the GIAO method in Gaussian 16. Referencing to internal CFCl and calibrating with solvent-specific correction factors improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.